C19H18O5

Description

Contextualization of Molecular Formula C19H18O5 in Organic Chemistry Research

The molecular formula this compound specifies the elemental composition of a molecule, indicating the presence of 19 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms. This formula corresponds to a specific molecular weight of approximately 326.34 g/mol . In organic chemistry research, molecular formulas serve as a fundamental piece of information, providing a starting point for determining possible structures (isomers) and understanding the basic composition of a compound. The formula this compound is associated with compounds that can possess varying degrees of unsaturation and different arrangements of functional groups containing oxygen, such as hydroxyls, ethers, ketones, aldehydes, and esters. The exact structural arrangement dictates the compound's specific characteristics and potential applications.

Diversity of Structural Classes Encompassing this compound

The molecular formula this compound is not unique to a single compound but can be shared by numerous structural isomers. These isomers can belong to different classes of organic compounds, including various natural products and synthetic analogues. This structural diversity contributes to the wide range of properties observed among this compound compounds.

Several classes of natural products have been found to possess the molecular formula this compound. These compounds are often isolated from plants, fungi, or microorganisms and exhibit a variety of biological activities.

Benzofurans: Egonol is a natural product with the formula this compound, isolated from Styrax agrestis and Styrax ferrugineus. hmdb.cacontaminantdb.caebi.ac.uk It is classified as a 2-arylbenzofuran flavonoid and a phenylpropanoid containing the 2-phenylbenzofuran (B156813) moiety. hmdb.ca Egonol has also been detected in certain mushrooms. hmdb.ca Another benzofuran (B130515) derivative with this formula is ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate. ontosight.ai

Homoisoflavonoids: Methylophiopogonone B is a homoisoflavonoid with the molecular formula this compound. nih.govebi.ac.ukchemicalbook.comglpbio.com It is a plant metabolite found in Ophiopogon japonicus. nih.govebi.ac.uk Homoisoflavonoids are characterized by a 4H-1-benzopyran-4-one (chromone) core with a benzyl (B1604629) group at the C-3 position. Methylophiopogonone B has hydroxy groups at positions 5 and 7, methyl groups at positions 6 and 8, and a (4-methoxyphenyl)methyl group at position 3. nih.govebi.ac.uk

Flavones: Flavones are a class of flavonoids based on the 2-phenylchromen-4-one backbone. clockss.org While many flavones have different molecular formulas, some substituted flavones can match this compound. Examples include 3,7-diethoxy-5-hydroxyflavone (B1677537), a synthetic compound with this formula. ontosight.ai Another flavone (B191248) with this formula is 5-hydroxy-7,4'-dimethoxy-6,8-dimethylflavone, also known as Eucalyptin, which has been isolated from Myrcia citrifolia. chemicalbook.comhodoodo.com A C-alkylated flavone, 7-(2-hydroxyethyl)-8,2′-dimethoxyflavone, isolated from Rosa rugosa, also has the formula this compound. clockss.org

Anthraquinones: Certain anthraquinone (B42736) derivatives also share the this compound formula. Examples include 1,4,6-trihydroxy-8-pentyl-9,10-anthraquinone, found in Streptomyces species. naturalproducts.net Another is 1,3,6-trihydroxy-8-(3-methylbutyl)anthraquinone (B167134) (R1128C), also reported in Streptomyces. nih.gov Cichorin F, a new anthraquinone isolated from Cichorium intybus, has been identified with the molecular formula this compound and is described as a highly substituted anthraquinone with three methoxy (B1213986) and two aromatic methyl groups. semanticscholar.org

Beyond natural products, the molecular formula this compound is also represented by various synthetic compounds and derivatives. These molecules are often synthesized in laboratories for research purposes, including the exploration of potential pharmacological activities or as intermediates in the synthesis of more complex structures. Examples include 3,7-diethoxy-5-hydroxyflavone ontosight.ai and 2-[2-(2-methoxyethoxy)ethoxy]anthraquinone. europa.eu Other synthetic examples found with this formula include Propiophenone, 4'-hydroxy-3-(o-hydroxyphenyl)-, diacetate guidechem.com, Propanedioic acid, 2-(3-benzoylphenyl)-2-methyl-, 1,3-dimethyl ester guidechem.com, and a screening compound identified as 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one. chemdiv.com

The following table summarizes some structural classes and examples of compounds with the molecular formula this compound:

| Structural Class | Example Compounds | Origin/Type |

| Benzofurans | Egonol, Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | Natural/Synthetic |

| Homoisoflavonoids | Methylophiopogonone B | Natural |

| Flavones | 3,7-Diethoxy-5-hydroxyflavone, Eucalyptin, 7-(2-hydroxyethyl)-8,2′-dimethoxyflavone | Synthetic/Natural |

| Anthraquinones | 1,4,6-trihydroxy-8-pentyl-9,10-anthraquinone, 1,3,6-trihydroxy-8-(3-methylbutyl)anthraquinone, Cichorin F | Natural |

| Other Synthetic | Propiophenone, 4'-hydroxy-3-(o-hydroxyphenyl)-, diacetate, Propanedioic acid, 2-(3-benzoylphenyl)-2-methyl-, 1,3-dimethyl ester, 6-(3-ethoxy-4-hydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one | Synthetic |

Historical Perspective of Significant this compound Compound Discoveries and Research Trajectories

The history of organic chemistry and drug discovery is closely linked to the study of natural products. nih.govnih.govmdpi.com While a comprehensive historical account specifically focused on all this compound compounds is challenging due to their diverse nature and the formula being shared by many different structures, the discovery and investigation of significant natural products within the structural classes mentioned provide valuable context.

The isolation of pure natural products with therapeutic effects gained prominence in the 19th century. mdpi.com Although specific this compound compounds might not have been among the earliest discoveries like quinine (B1679958) or morphine, research into structural classes such as flavones and anthraquinones has a longer history. Flavonoids, in general, have been recognized for their presence in plants and associated properties. ontosight.ai Anthraquinones, known for their vibrant colors and various biological activities, have also been studied for a considerable time.

The discovery of specific this compound natural products like Egonol from Styrax species contaminantdb.caebi.ac.uk and Methylophiopogonone B from Ophiopogon japonicus nih.govebi.ac.uk reflects the ongoing efforts in the 20th and 21st centuries to isolate and characterize secondary metabolites from diverse biological sources. These discoveries are often driven by traditional medicine knowledge or bioactivity-guided fractionation.

The synthesis of this compound compounds, both as analogues of natural products and as novel chemical entities, represents another significant trajectory. Advances in synthetic organic chemistry have allowed for the preparation of complex molecules with specific structural features, enabling the exploration of structure-activity relationships and the development of compounds with tailored properties. For instance, the synthesis of substituted flavones with the this compound formula highlights the ability to create variations of natural scaffolds. experimentjournal.com

Research trajectories for this compound compounds often involve:

Isolation and structural elucidation of new natural products.

Development of synthetic routes for accessing natural products and their analogues.

Investigation of chemical and physical properties.

Exploration of potential biological activities, such as antioxidant or anti-inflammatory effects, as seen with some flavones. ontosight.aiontosight.ai

The study of this compound compounds continues as researchers explore biodiversity for new natural products and utilize synthetic methodologies to create novel chemical probes and potential therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C19H18O5 |

|---|---|

Molecular Weight |

326.3 g/mol |

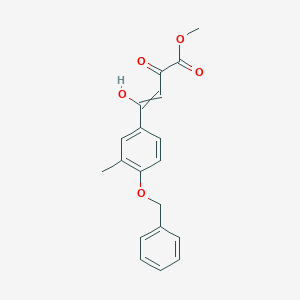

IUPAC Name |

methyl 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate |

InChI |

InChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3 |

InChI Key |

OYZXFEYPXDHMER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of C19h18o5 Compounds

Spectroscopic Methodologies for Structural Determination

The process of elucidating the structure of a complex organic molecule like an isomer of C19H18O5 is akin to solving a molecular puzzle. Spectroscopic techniques provide the crucial pieces of this puzzle by probing the molecule in different ways. Nuclear Magnetic Resonance (NMR) spectroscopy maps the magnetic environments of the atomic nuclei (typically hydrogen and carbon), revealing the connectivity and spatial relationships of atoms. Mass Spectrometry (MS) provides the exact molecular weight and offers clues about the molecule's substructures by analyzing how it fragments. Together, these methods form a powerful combination for definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It is based on the principle that atomic nuclei with a property called "spin" will behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radio waves at specific frequencies. These frequencies, or "chemical shifts," are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.

One-dimensional (1D) NMR spectra are the foundational experiments in structural analysis. The ¹H NMR spectrum provides information about the types and number of hydrogen atoms, while the ¹³C NMR spectrum reveals the same for carbon atoms.

For a this compound isomer such as Egonol , the ¹H NMR spectrum displays distinct signals for each unique proton in the molecule. Key features include the chemical shift (δ), which indicates the proton's electronic environment; the integration, which is proportional to the number of protons generating the signal; and the multiplicity (e.g., singlet, doublet, triplet), which reveals the number of neighboring protons.

The ¹³C NMR spectrum of Egonol complements the proton data by showing a signal for each unique carbon atom. This is particularly useful for identifying non-protonated (quaternary) carbons, which are invisible in the ¹H NMR spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

The detailed 1D NMR data for Egonol, typically recorded in a solvent like deuterochloroform (CDCl₃), are summarized below.

Table 1: ¹H NMR Data for Egonol (400 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3" | 3.71 | t | 6.4 | 2H |

| H-2" | 1.95 | m | - | 2H |

| H-1" | 2.81 | t | 7.6 | 2H |

| H-4 | 7.08 | d | 1.2 | 1H |

| H-6 | 6.91 | d | 1.2 | 1H |

| H-3 | 6.89 | s | - | 1H |

| OCH₃ | 4.08 | s | - | 3H |

| O-CH₂-O | 6.02 | s | - | 2H |

| H-2' | 7.39 | d | 1.8 | 1H |

| H-5' | 6.92 | d | 8.1 | 1H |

| H-6' | 7.33 | dd | 8.1, 1.8 | 1H |

Table 2: ¹³C NMR Data for Egonol (100 MHz, CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-2 | 155.8 | C |

| C-3 | 99.9 | CH |

| C-3a | 150.2 | C |

| C-4 | 109.8 | CH |

| C-5 | 129.5 | C |

| C-6 | 115.9 | CH |

| C-7 | 145.1 | C |

| C-7a | 121.8 | C |

| C-1' | 124.9 | C |

| C-2' | 106.1 | CH |

| C-3' | 148.5 | C |

| C-4' | 148.1 | C |

| C-5' | 108.7 | CH |

| C-6' | 119.9 | CH |

| C-1" | 32.4 | CH₂ |

| C-2" | 31.7 | CH₂ |

| C-3" | 62.1 | CH₂ |

| OCH₃ | 56.4 | CH₃ |

While 1D NMR provides a list of ingredients, two-dimensional (2D) NMR experiments reveal how they are connected. These techniques spread the NMR information across two frequency axes, resolving overlapping signals and showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Egonol, COSY spectra would show a correlation between the protons of the 3-hydroxypropyl side chain (H-1", H-2", and H-3"), confirming their connectivity. It would also show correlations between adjacent aromatic protons, such as H-5' and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for definitively assigning carbon resonances based on their known proton assignments. For example, the proton signal at δ 4.08 ppm would show a cross-peak with the carbon signal at δ 56.4 ppm, assigning them as the methoxy (B1213986) group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for assembling the complete molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly vital for connecting fragments of the molecule across quaternary (non-protonated) carbons. In Egonol, key HMBC correlations would link the methoxy protons (δ 4.08) to the C-7 carbon (δ 145.1) and the furan (B31954) proton H-3 (δ 6.89) to carbons C-2, C-3a, and C-7a, thus piecing together the core benzofuran (B130515) structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the stereochemistry and 3D conformation of a molecule. For instance, a NOESY correlation between the methoxy protons and the aromatic proton at H-6 would provide evidence for their spatial proximity.

Table 3: Key 2D NMR Correlations for Egonol

| Experiment | Key Correlations | Information Deduced |

|---|---|---|

| COSY | H-1" ↔ H-2"; H-2" ↔ H-3" | Confirms the -CH₂-CH₂-CH₂-OH spin system. |

| H-5' ↔ H-6' | Confirms adjacency on the benzodioxole ring. | |

| HSQC | δH 3.71 ↔ δC 62.1 | Assigns C-3" |

| δH 6.89 ↔ δC 99.9 | Assigns C-3 | |

| δH 4.08 ↔ δC 56.4 | Assigns the methoxy group (OCH₃) | |

| HMBC | H-1" (δ 2.81) → C-4, C-5, C-6 | Connects the propyl side chain to the benzofuran ring at C-5. |

| H-3 (δ 6.89) → C-2, C-1', C-2', C-6' | Connects the benzofuran ring to the benzodioxole ring. | |

| OCH₃ (δ 4.08) → C-7 | Places the methoxy group at the C-7 position. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two critical pieces of information for structure elucidation: the precise molecular weight of the compound and its fragmentation pattern, which reveals the composition of its constituent parts.

High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a compound's molecular formula. Since the masses of atoms are not exact integers (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁶O = 15.9949), a unique combination of atoms will result in a unique exact mass. For a compound with the formula this compound, HRMS is essential to confirm this composition over other possibilities with the same nominal mass.

Table 4: HRMS Data for Egonol (this compound)

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 327.1227 | 327.1230 |

The close agreement between the calculated and experimentally found mass values confirms the molecular formula of Egonol as this compound.

In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments provides a roadmap of the molecule's structure. Stable structural units, such as aromatic rings, tend to remain intact, while weaker bonds are more likely to cleave.

In the Electron Ionization (EI) mass spectrum of Egonol, the molecular ion peak (M⁺·) is observed at m/z 326. A prominent fragment is often seen at m/z 281. This corresponds to the loss of the terminal -CH₂CH₂OH group (a loss of 45 Da) via cleavage of the bond between C-1" and C-2" of the side chain, resulting in a stable benzylic cation. This fragmentation strongly supports the presence of a 3-hydroxypropyl side chain attached to the main aromatic framework. Other significant peaks can help confirm the structure of the benzofuran and benzodioxole ring systems.

Table 5: Key EI-MS Fragmentation Data for Egonol

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 326 | [C₁₉H₁₈O₅]⁺· (Molecular Ion) | - |

| 281 | [C₁₇H₁₃O₄]⁺ | ·CH₂CH₂OH (45 Da) |

| 178 | [C₁₀H₆O₃]⁺· | C₉H₁₂O₂ (152 Da) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers. This absorption pattern provides a unique "fingerprint" of the molecule's functional groups. For compounds with the formula this compound, which often possess aromatic rings, ether linkages, hydroxyl groups, and other oxygen-containing functionalities, IR spectroscopy is an invaluable tool for initial structural assessment.

For example, the analysis of Egonol, a naturally occurring benzofuran with the formula this compound, reveals a complex IR spectrum with distinct absorption bands that correspond to its various structural features. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band around 3350 cm⁻¹. The aromatic nature of the molecule is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1620-1475 cm⁻¹ range. Furthermore, the characteristic absorptions for the methylenedioxy group and ether linkages can be observed, providing crucial pieces of the structural puzzle.

Table 1: Characteristic IR Absorption Bands for a this compound Compound (Egonol)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Broad | O-H stretching (hydroxyl group) |

| 1620 | - | C=C stretching (aromatic ring) |

| 1600 | - | C=C stretching (aromatic ring) |

| 1475 | - | C=C stretching (aromatic ring) |

| 1230 | Strong | C-O stretching (aryl ether) |

| 1145 | - | C-O stretching |

| 1040 | Medium | C-O stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of a particular chromophore and can be influenced by the extent of conjugation and the presence of auxochromes.

For this compound compounds, which frequently contain aromatic rings and other conjugated systems, UV-Vis spectroscopy is used to characterize these chromophoric systems. The position and intensity of the absorption bands can offer insights into the nature of the aromatic core and any substituents that extend the conjugation. For instance, Egonol exhibits a strong absorption in the ultraviolet region, which is characteristic of the 2-arylbenzofuran chromophore. researchgate.net

Table 2: UV-Vis Absorption Data for a this compound Compound (Egonol)

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Chromophore |

|---|

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the molecule's biological activity and chemical properties. nih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

Table 3: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C19H17NO5 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2351(1) |

| b (Å) | 26.0156(4) |

| c (Å) | 12.4864(2) |

| β (°) | 93.243(2) |

Note: Data is for a compound with a similar molecular formula to illustrate the type of information obtained from X-ray crystallography. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral compound. The resulting spectrum, with its positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms around the chiral center(s).

For natural products with the this compound formula, which are often chiral, ECD is a powerful tool for stereochemical assignment. The experimental ECD spectrum is typically compared with the theoretically calculated spectrum for different possible stereoisomers. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This is particularly important for neolignans and other classes of natural products where multiple chiral centers can lead to a large number of possible stereoisomers.

Advanced Chromatographic Techniques for Purity and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical and preparative chemistry, offering high-resolution separation of complex mixtures. For this compound compounds, which are often found in intricate natural extracts, HPLC is indispensable for both determining the purity of a sample and for isolating individual components.

Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of moderately polar compounds such as flavonoids and lignans (B1203133). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By optimizing parameters such as the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile or methanol), flow rate, and column temperature, baseline separation of closely related isomers can be achieved. Detection is often performed using a UV detector, which is well-suited for the aromatic nature of many this compound compounds.

A study on the analysis of a Styrax extract demonstrated the use of HPLC for the quantification of Egonol. The method utilized a reversed-phase column and a gradient elution, allowing for the separation of Egonol from other components in the extract. researchgate.net

Table 4: HPLC Method for the Analysis of a this compound Compound (Egonol)

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of Methanol and Water |

| Detection | UV at 254 nm |

| Retention Time | 23.041 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For some this compound compounds, particularly after derivatization to increase their volatility, GC-MS can provide valuable information for both qualitative and quantitative analysis.

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its various fragments. This fragmentation pattern is a unique chemical fingerprint that can be used to identify the compound by comparing it to mass spectral libraries. For this compound compounds, the fragmentation pattern can reveal information about the different structural motifs within the molecule, such as the loss of a methoxy group, a side chain, or fragmentation of the heterocyclic rings.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| Egonol |

Synthetic Strategies and Chemical Modification of C19h18o5 Scaffolds

Total Synthesis Approaches to Specific C19H18O5 Isomers

The total synthesis of complex natural products like Moracin O and Egonol provides a platform for the development and application of novel synthetic methodologies. These approaches not only confirm the structure of the natural products but also open avenues for the creation of analogs with potentially enhanced biological properties.

Retrosynthetic Analysis and Key Disconnections

Moracin O: The retrosynthetic analysis for Moracin O hinges on the disconnection of the 2-arylbenzofuran core. A key strategy involves the Sonogashira cross-coupling reaction, which suggests a disconnection of the bond between the benzofuran (B130515) ring and the aryl substituent, as well as the bond forming the furan (B31954) ring itself nih.govkribb.re.kr. This leads to simpler precursors: a substituted o-halophenol and a terminal alkyne. For a related compound, Moracin C, a similar retrosynthetic approach was envisioned where the benzofuran skeleton is constructed via a Sonogashira coupling of a halobenzene-diol and an ethynylbenzene-diol nih.govmdpi.comresearchgate.net.

Egonol: A convergent synthetic strategy for Egonol has been developed, with a key disconnection pointing to the use of eugenol (B1671780), a readily available natural product, as a starting material. This approach involves the formation of the benzofuran core as a crucial step. The retrosynthesis suggests breaking down the molecule into a substituted benzofuran and a side chain that can be introduced via various chemical transformations.

Stereoselective and Stereospecific Synthesis Routes

Moracin O: The first total synthesis of Moracin O successfully established its absolute configuration, highlighting the importance of stereoselectivity in its synthesis nih.govkribb.re.krresearchgate.net. The synthesis of (R)-(-)-moracin-O has been a subject of interest due to its biological activities, and structure-activity relationship studies have emphasized the significance of the (R)-configuration of the core scaffold for its potent inhibitory activity against hypoxia-inducible factor (HIF-1) nih.govnih.gov.

Egonol: While Egonol itself is not chiral, the synthesis of its derivatives can involve stereoselective steps. The development of synthetic routes to Egonol and its analogs provides a basis for introducing chiral centers and exploring the stereochemical requirements for their biological activities.

Evaluation of Synthetic Route Efficiency and Yields

The efficiency of a synthetic route is a critical factor, and for this compound isomers, various strategies have been developed with differing yields.

Moracin O: The initial total synthesis of Moracin O, employing a Sonogashira cross-coupling reaction followed by in situ cyclization, represents a significant achievement in the synthesis of this natural product nih.govkribb.re.kr. For the related Moracin C, a three-step synthesis was reported to be more efficient in terms of both yield and time compared to previous methods nih.gov. The synthesis of Moracin C involved a Sonogashira coupling that yielded the benzofuran skeleton in 62% mdpi.com.

Egonol: An efficient and general synthetic protocol for Egonol has been developed from the natural precursor eugenol. This method involves a sequential acylation and an intramolecular Wittig reaction to construct the benzofuran moiety in good yield researchgate.net.

| Compound | Key Reaction | Reported Yield | Reference |

| Moracin C | Sonogashira Coupling | 62% | mdpi.com |

| Egonol | Acylation and Intramolecular Wittig Reaction | Good | researchgate.net |

Semi-Synthesis from Precursor Molecules

Semi-synthesis, which utilizes naturally occurring compounds as starting materials, offers a more direct and often more efficient route to complex molecules.

Egonol: A notable example of semi-synthesis for a this compound isomer is the convergent total synthesis of Egonol from eugenol researchgate.net. Eugenol, a major component of clove oil, serves as an abundant and renewable precursor, making this a sustainable approach to the synthesis of Egonol and its analogs.

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound isomers is crucial for structure-activity relationship studies and for the development of new therapeutic agents.

Chemical Modification at Hydroxyl and Carbonyl Positions

Moracin O: The synthesis of novel Moracin O and P analogues has been a focus of research to explore their biological activities, such as HIF-1 inhibition nih.govnih.gov. These synthetic efforts involve systematic variations of the Moracin structure. For instance, a potent analog, MO-460, was synthesized from (R)-(-)-moracin-O nih.gov. While specific details on the direct modification of a carbonyl group on Moracin O are not prevalent, as it lacks a ketone or aldehyde, modifications often focus on the hydroxyl groups present on the aromatic rings. The synthesis of Moracin C derivatives also highlights the chemical modifications possible on the moracin scaffold nih.govmdpi.comresearchgate.netnih.gov.

Introduction of Alkyl, Aryl, and Heteroatom Substituents

The functionalization of the this compound benzofuran scaffold by introducing various substituents is a key strategy for creating chemical diversity. This can involve C-H functionalization, cross-coupling reactions, or cyclization of appropriately substituted precursors.

Alkyl Substituents: The introduction of alkyl groups onto the benzofuran nucleus can be achieved through several methods. One common approach involves the reaction of a pre-formed benzofuran with an alkylating agent. For instance, 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones can be synthesized through a domino reaction involving an alkali-promoted Michael addition and subsequent lactonization. royalsocietypublishing.org Another strategy involves the direct alkylation of the benzofuran ring system, which can be challenging but offers a direct route to functionalized products. researchgate.net

Aryl Substituents: Arylation is a common modification, with 2-arylbenzofurans being a particularly well-studied class. nih.gov These can be synthesized via palladium-catalyzed sequential addition and intramolecular annulation reactions, where potassium aryltrifluoroborates are added to aliphatic nitriles. organic-chemistry.org Another powerful method involves the relay rhodium-mediated catalysis between propargyl alcohols and substituted aryl boronic acids, which proceeds through arylation and subsequent cyclization to generate the benzofuran skeleton. acs.org Research has shown that synthesizing 2,3,5-trisubstituted benzofurans is possible through three successive cross-coupling reactions, allowing for the ordered introduction of different substituents. rsc.org

Heteroatom Substituents: The introduction of heteroatoms like nitrogen, sulfur, or halogens can significantly alter the electronic and biological properties of the this compound scaffold. For example, various benzofuran derivatives bearing nitrogen-containing heterocycles like pyrazoline-thiazoles have been synthesized and evaluated. nih.gov Halogenation, particularly bromination, is another key modification. Studies on the synthesis of new benzofuran derivatives have shown that bromine can be introduced at various positions, such as on an acetyl group attached to the benzofuran system or directly onto the aromatic ring, leading to compounds with significant cytotoxic activity. nih.gov

| Modification Type | Synthetic Method | Reagents/Catalysts | Resulting Structure Example | Reference |

| Arylation | Relay-mediated Catalysis | Rhodium catalyst, Toluene sulfonic acid | 2,3-Disubstituted benzofurans | acs.org |

| Arylation | Cross-Coupling/Annulation | Palladium catalyst, Potassium aryltrifluoroborates | 2-Arylbenzofurans | organic-chemistry.org |

| Alkylation | Domino Reaction | Alkali base (e.g., t-BuOK), Michael acceptor | 3-Alkyl-3-aminobenzofuran-2(3H)-ones | royalsocietypublishing.org |

| Halogenation | Electrophilic Substitution | N-Bromosuccinimide (NBS), Acetic Acid | Brominated benzofuran derivatives | nih.gov |

Formation of Esters, Ethers, and Glycosides

The hydroxyl groups present in many this compound natural products, such as the primary alcohol in Egonol or phenolic groups, are prime targets for chemical modification to form esters, ethers, and glycosides. nih.gov These modifications can alter the compound's solubility, stability, and bioavailability.

Ester Formation: Esterification is a fundamental method for modifying phenolic and alcoholic hydroxyl groups. Phenolic esters can be readily prepared by reacting the phenol (B47542) with acyl chlorides or acid anhydrides. chemguide.co.ukkhanacademy.org For instance, benzoyl chloride can react with a phenol (often converted first to the more reactive sodium phenoxide) to form a phenyl benzoate. chemguide.co.uk This strategy is applicable to the phenolic moieties within this compound scaffolds. The esterification of alcoholic hydroxyls, like the one in Egonol, can be accomplished by heating with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk

Ether Formation: Ether derivatives can also be synthesized from the hydroxyl groups on the benzofuran core. For example, aryl (benzofuran-2-yl) ketoximes have been converted to their corresponding ethers. nih.gov The synthesis typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide or phenoxide, followed by nucleophilic substitution with an alkyl halide (Williamson ether synthesis).

Glycoside Formation: Glycosylation, the attachment of a sugar moiety, is a critical modification in natural product chemistry. The synthesis of benzofuran glycosides has been achieved for related structures. For example, the 2-(4′-hydroxyphenyl)benzofuran known as eupomatenoid-6 has been subjected to glycosylation. rsc.org The reaction of the phenolic hydroxyl group with glycosyl bromides under basic conditions successfully yielded gluco-, galacto-, and fuco-series glycosides. rsc.org This demonstrates a viable pathway for converting hydroxyl-bearing this compound compounds into their corresponding glycosides, potentially improving their water solubility and altering their biological activity.

| Derivative | Functional Group Target | Reaction Type | Typical Reagents | Reference |

| Ester | Phenolic or Alcoholic -OH | Esterification | Acyl Chloride, Acid Anhydride, Carboxylic Acid + Acid Catalyst | chemguide.co.ukgoogle.com |

| Ether | Phenolic or Alcoholic -OH | Williamson Synthesis | Base (e.g., NaH), Alkyl Halide | nih.gov |

| Glycoside | Phenolic -OH | Glycosylation | Glycosyl Bromide + Base | rsc.org |

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of the benzofuran scaffold is crucial for optimizing existing routes and designing new ones. The formation of the this compound core relies on key bond-forming and cyclization steps.

One of the most common strategies for benzofuran synthesis is the intramolecular cyclization of a substituted phenol. For example, a FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones can construct the benzofuran ring through a direct oxidative aromatic C–O bond formation. nih.gov

Another mechanistically significant transformation is the synthesis of 2-arylbenzofurans from 2-methoxychalcone epoxides. This reaction proceeds via a Meerwein rearrangement catalyzed by BF₃·Et₂O, followed by a deformylation step to yield 2-methoxydeoxybenzoins. The final step is an intramolecular cyclodehydration reaction, typically promoted by a strong acid like HBr, to furnish the 2-arylbenzofuran product. nih.gov

More complex pathways involve cascade reactions. For instance, a base-mediated cyclization of propargylic alcohols with an aryne has been proposed to proceed via a propargyl Claisen rearrangement followed by a cycloaddition pathway to generate spirooxindole benzofuran scaffolds. nih.gov In carbohydrate chemistry, which can inform furan synthesis, the conversion of aldoses has been shown to involve a Knoevenagel addition, followed by a reversible 5-exo-dig ring closure where an oxygen atom attacks a nitrile carbon before dehydration and final furan ring formation. mdpi.com These studies highlight the intricate electronic rearrangements that govern the assembly of furan and benzofuran ring systems.

Chemoenzymatic Synthesis and Biocatalysis in this compound Production

The integration of enzymes into synthetic routes, known as chemoenzymatic synthesis, offers a powerful approach for producing complex natural products and their derivatives with high selectivity and under mild conditions. nih.govmdpi.com While the total chemoenzymatic synthesis of a specific this compound compound is not widely documented, biocatalytic methods are highly applicable for the modification of the benzofuran scaffold.

Enzymatic esterification is a prime example. Lipases, such as Candida antarctica Lipase B (CALB), are widely used to catalyze the esterification of phenolic compounds. nih.gov These enzymes can be used to modify the hydroxyl groups on a this compound scaffold by reacting them with acids, such as fatty acids, to produce lipophilic esters. mdpi.com For example, the enzymatic esterification of vanillyl alcohol with hexanoic acid using CALB has been reported to proceed with high conversion rates. nih.gov This biocatalytic approach avoids the harsh reagents and conditions often required in classical chemical synthesis.

Enzymatic modifications are not limited to esterification. Other enzymes, such as chitinases and chitosanases, are used for the controlled transformation of biopolymers, demonstrating the potential for enzymatic cleavage and modification of complex molecules. nih.govfrontiersin.org The development of new biocatalysts through enzyme engineering and directed evolution continues to expand the toolkit available to synthetic chemists. nih.gov These advanced biocatalysts could potentially be applied to perform challenging transformations on the this compound core, such as stereoselective hydroxylations or C-C bond formations, to generate novel analogues that are difficult to access through traditional chemistry.

Biological and Biochemical Investigations of C19h18o5 Compounds

In Vitro Mechanistic Studies

In vitro research provides a foundational understanding of how C19H18O5 compounds interact with biological systems, free from the complexities of a whole organism. These studies are crucial for identifying specific molecular targets and cellular effects.

Several compounds with the this compound formula have been identified as potent enzyme inhibitors. Kinetic studies are employed to determine the nature of this inhibition, providing insights into how these molecules interact with enzyme active or allosteric sites.

Bavachalcone has been shown to be a significantly more potent inhibitor of α-glucosidase than the conventional drug acarbose, with an IC50 value of 15.35 ± 0.57 μg/mL compared to acarbose's 2.77 ± 0.09 mg/mL nih.gov. Enzyme kinetic analysis revealed that its mechanism is a mixed type of competitive and non-competitive inhibition nih.gov.

Isobavachalcone (IBC) acts as a likely competitive inhibitor of the ABCB1 transporter, a protein involved in multidrug resistance in cancer cells. This suggests that IBC competes with other substrates for binding to the transporter, thereby interfering with its function nih.govnih.gov.

Kushenol A is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis nih.govnih.gov. Kinetic studies using Lineweaver-Burk plots identified Kushenol A as a non-competitive inhibitor, with an inhibition constant (Ki) value of 0.4 ± 0.4 μM nih.gov. This indicates that it binds to an allosteric site on the enzyme rather than competing with the substrate at the active site nih.gov.

Morachalcone A has been identified as a naturally occurring inhibitor of aromatase, a critical enzyme in estrogen biosynthesis, with a reported IC50 value of 4.6 mM nih.gov.

| Compound | Target Enzyme | IC50 / Ki Value | Type of Inhibition |

|---|---|---|---|

| Bavachalcone | α-Glucosidase | IC50: 15.35 µg/mL | Mixed competitive/non-competitive |

| Isobavachalcone | ABCB1 Transporter | Not specified | Competitive (likely) |

| Kushenol A | Tyrosinase | Ki: 0.4 µM | Non-competitive |

| Morachalcone A | Aromatase | IC50: 4.6 mM | Not specified |

The biological activity of this compound compounds is fundamentally linked to their ability to bind to specific protein targets. Molecular docking simulations and other biochemical assays have elucidated these interactions at an atomic level, revealing how these ligands fit into the binding pockets of their target proteins.

Kushenol A : Molecular docking studies on the tyrosinase enzyme revealed that Kushenol A binds to an allosteric site, specifically the "left coil site," rather than the active site nih.gov. This binding is stabilized by hydrogen bonds with several amino acid residues, including Gln67, Lys70, Tyr78, and Gly326. This interaction results in a stable binding energy of -7.13 kcal/mol, explaining its non-competitive inhibition mechanism nih.gov.

Bavachalcone : The inhibitory effect of Bavachalcone on α-glucosidase is supported by molecular docking studies showing that it forms hydrogen bonds with key amino acid residues within the enzyme's binding site, namely Trp391, Arg428, and Trp710 nih.gov. Fluorescence quenching analysis further confirmed that Bavachalcone and α-glucosidase combine at a 1:1 molar ratio, driven primarily by hydrophobic forces nih.gov.

Isobavachalcone : This compound has been shown to interact directly with the ABCB1 multidrug transporter protein nih.govnih.gov. This interaction suggests IBC is either a substrate or a competitive inhibitor of the transporter, interfering with its function in pumping drugs out of cancer cells nih.govnih.gov.

| Compound | Target Protein | Interacting Residues / Interaction Details | Binding Energy |

|---|---|---|---|

| Kushenol A | Tyrosinase | Gln67, Lys70, Tyr78, Gly326 (Hydrogen Bonds) | -7.13 kcal/mol |

| Bavachalcone | α-Glucosidase | Trp391, Arg428, Trp710 (Hydrogen Bonds) | Not specified |

| Isobavachalcone | ABCB1 Transporter | Acts as a substrate and/or competitive inhibitor | Not specified |

This compound compounds can exert profound effects on cellular function by modulating key signaling pathways that regulate cell proliferation, inflammation, and survival.

Kushenol A : In breast cancer cells, Kushenol A has been found to suppress cell proliferation and induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway nih.gov. Treatment with Kushenol A leads to markedly attenuated phosphorylation levels of AKT and mTOR, which are central regulators of cell growth and survival nih.gov. A related compound, Kushenol Z, similarly induces apoptosis in non-small-cell lung cancer cells by inhibiting the mTOR pathway through the suppression of phosphodiesterase and Akt activity nih.gov.

Isobavachalcone (IBC) : IBC has been shown to modulate multiple signaling cascades. It is a potent inhibitor of the Akt signaling pathway, which contributes to its anti-proliferative effects in cancer cells medchemexpress.com. Furthermore, IBC can inhibit the NF-κB pathway, a critical regulator of inflammation nih.govnih.gov. It achieves this by decreasing the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκBα, thereby suppressing the nuclear translocation of p65 nih.gov. Studies also show that IBC inhibits the MAPK and Wnt signaling pathways nih.govnih.gov.

Bavachalcone (BavaC) : Research indicates that Bavachalcone can promote the differentiation of endothelial progenitor cells and stimulate neovascularization. This effect is mediated through the RORα-Erythropoietin-AMPK (AMP-activated protein kinase) axis, highlighting its ability to activate specific pro-angiogenic pathways researchgate.net.

| Compound | Modulated Pathway | Observed Effect | Cell Type |

|---|---|---|---|

| Kushenol A | PI3K/AKT/mTOR | Inhibition of phosphorylation of AKT and mTOR | Breast cancer cells |

| Isobavachalcone | NF-κB | Inhibition of p65 phosphorylation and nuclear translocation | Rat chondrocytes |

| Isobavachalcone | AKT/ERK/Wnt | Inhibition of pathways | Cancer cells |

| Bavachalcone | RORα-EPO-AMPK | Activation of AMPK | Rat bone marrow cells |

Many flavonoids, including those with the this compound formula, are recognized for their antioxidant properties, which involve the ability to neutralize harmful free radicals and mitigate oxidative stress.

Kushenol A : This compound demonstrates potent free radical scavenging activity. In the ABTS radical-scavenging assay, Kushenol A exhibited an IC50 value of 9.7 ± 0.1 μM nih.gov.

Kushenol C : A structurally related compound, Kushenol C, has been shown to protect cells from oxidative stress. Its mechanism involves upregulating the endogenous antioxidant defense system, including enzymes like glutathione, superoxide dismutase, and catalase mdpi.comx-mol.net. This protective effect is mediated by the activation of the Nrf2 and Akt signaling pathways mdpi.comx-mol.net.

Isobavachalcone : IBC is known to possess antioxidative properties mdpi.comnih.gov. Interestingly, in some cancer cell lines, it has been shown to induce the generation of Reactive Oxygen Species (ROS), which is a pro-oxidant effect that can trigger apoptosis in malignant cells medchemexpress.com. This dual role highlights the complex nature of its interaction with cellular redox systems.

| Compound | Assay/Mechanism | Result |

|---|---|---|

| Kushenol A | ABTS Radical Scavenging | IC50: 9.7 ± 0.1 µM |

| Kushenol C | Cellular Antioxidant Defense | Upregulates glutathione, SOD, and catalase via PI3K-Akt/Nrf2 pathway |

| Isobavachalcone | Redox Modulation | Exhibits general antioxidative properties; can induce ROS in cancer cells |

The anti-inflammatory effects of this compound compounds are often linked to their ability to intervene in key inflammatory cascades, such as by inhibiting enzymes that produce pro-inflammatory mediators.

Isobavachalcone (IBC) : IBC significantly reduces the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, it markedly diminishes the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govnih.gov. This inhibitory action is tied to its suppression of the MAPK and NF-κB signaling pathways nih.gov.

Morachalcone A : This compound has been shown to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated with LPS, indicating a direct anti-inflammatory effect nih.gov.

Kushenol Compounds : Other prenylated flavonoids from Sophora flavescens, such as Kushenol C and Kushenol F, also demonstrate significant anti-inflammatory activity. Kushenol C dose-dependently suppresses the production of NO and prostaglandin E2 (PGE2) mdpi.comx-mol.net. Kushenol F has been shown to decrease the expression of pro-inflammatory cytokines IL-1β and IL-6 by inhibiting the NF-κB pathway nih.gov.

| Compound | Target/Mediator | Effect | Underlying Mechanism |

|---|---|---|---|

| Isobavachalcone | iNOS, COX-2 | Reduced expression | Suppression of MAPK and NF-κB pathways |

| Morachalcone A | Nitric Oxide (NO) | Inhibited production | Not specified |

| Kushenol C | NO, PGE2 | Suppressed production | Inhibition of NF-κB and STAT activation |

| Kushenol F | IL-1β, IL-6 | Decreased mRNA expression | Inhibition of NF-κB pathway |

Several this compound chalcones exhibit potent activity against a range of microbial pathogens, including bacteria and fungi. Their mechanisms often involve the disruption of essential cellular structures like the cell membrane.

Isobavachalcone (IBC) : IBC is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL nih.govmdpi.comresearchgate.net. It is largely inactive against Gram-negative species nih.govmdpi.comresearchgate.net. The primary antibacterial mechanism of IBC involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and dissipation of the proton motive force nih.govresearchgate.netresearchgate.net. IBC also shows activity against Mycobacterium species and can inhibit biofilm formation nih.govmdpi.comresearchgate.net. Against the fungal pathogen Candida albicans, IBC disrupts cell wall and membrane integrity by interfering with ergosterol and cell wall synthesis pathways nih.govnih.gov. This disruption, along with the induction of apoptosis and autophagy, contributes to its antifungal effects nih.govnih.gov.

Bavachalcone : This compound is also recognized for its antibacterial properties nih.gov.

Kushenol A : As a constituent of Sophora flavescens, Kushenol A is part of an extract known for potent activity against Gram-positive bacteria acs.org.

| Compound | Target Organism | MIC/Activity | Mechanism of Action |

|---|---|---|---|

| Isobavachalcone | MRSA (Gram-positive) | MIC: 3.12 µg/mL | Disruption of cell membrane integrity, dissipation of proton motive force |

| Isobavachalcone | Candida albicans (Fungus) | Antifungal & antibiofilm activity | Disruption of cell wall/membrane; induction of apoptosis and autophagy |

| Isobavachalcone | Mycobacterium spp. | MIC: 64 µg/mL | Not specified |

| Bavachalcone | Bacteria | Antibacterial activity | Not specified |

Antiproliferative and Apoptotic Mechanisms in Cell Lines

Compounds with the molecular formula this compound have demonstrated significant antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. These activities are often mediated through complex signaling pathways that regulate cell cycle progression and programmed cell death.

Centrapalus coumarin (B35378) F , a monoterpenoid 5-methylcoumarin, has shown potent antiproliferative activity against several human cancer cell lines. Notably, it exhibited the highest potency against MCF-7 (breast cancer), HeLa (cervical cancer), and A2780 (ovarian cancer) cells, with IC50 values of 6.59 µM, 2.28 µM, and 15.41 µM, respectively researchgate.net. Further studies on HeLa cells revealed that Centrapalus coumarin F induces apoptosis and inhibits cell migration and invasion mdpi.comnih.govmtak.hu. The compound was also found to have moderate inhibitory effects on other cervical (C33A) and breast (T47D) cancer cell lines mdpi.com.

Obovatol , a biphenolic compound, has been investigated for its effects on acute myeloid leukemia (AML). In the MM6 human AML cell line, obovatol was found to inhibit cell proliferation and induce apoptosis. Mechanistically, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of caspases-3 and -9 nih.gov. Furthermore, obovatol activates the mitogen-activated protein kinase (MAPK) signaling pathway and inhibits the nuclear factor-κB (NF-κB) pathway, which are crucial for cell survival and proliferation nih.gov. In non-small cell lung cancer cells (A549 and H460), obovatol induces apoptosis through the activation of C/EBP homologous protein (CHOP), a key mediator of endoplasmic reticulum stress-induced apoptosis nih.gov.

| Compound | Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|---|

| Centrapalus coumarin F | MCF-7 | Breast Cancer | 6.59 |

| HeLa | Cervical Cancer | 2.28 | |

| A2780 | Ovarian Cancer | 15.41 | |

| Obovatol | MM6 | Acute Myeloid Leukemia | Concentration-dependent inhibition |

In Vivo Studies in Non-Human Organisms

The promising in vitro results of this compound compounds have led to their investigation in various animal models to assess their efficacy and mechanisms of action in a more complex biological system.

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound compounds is crucial for their development as therapeutic agents.

While specific in vivo distribution and biotransformation data for Centrapalus coumarin F and Obovatol are not extensively available, studies on related compounds provide valuable insights. For instance, an in vitro study on Licoricidin revealed that its major metabolic pathways are hydration and hydroxylation. The metabolism of licoricidin showed considerable differences among species, with dog, pig, and rat liver microsomes exhibiting higher metabolic capacity nih.gov.

A study on glycycoumarin, a major coumarin from licorice with structural similarities to some this compound compounds, in rats showed that it is rapidly absorbed and extensively metabolized, primarily through glucuronidation and hydroxylation nih.gov. After intraperitoneal administration, glycycoumarin was widely distributed in various tissues, with the highest concentration found in the liver, followed by the spleen, lung, heart, and kidney. Notably, it was not detected in the brain, suggesting an inability to cross the blood-brain barrier nih.gov.

The in vivo efficacy of this compound compounds has been evaluated in several disease models, particularly in cancer and neurological disorders.

Licoricidin has been studied in a 4T1 murine mammary carcinoma model. In this model, licoricidin treatment significantly reduced pulmonary metastasis. This anti-metastatic effect is believed to be mediated through the inhibition of cancer cell migration, tumor angiogenesis, and lymphangiogenesis mdpi.com.

Obovatol has demonstrated therapeutic potential in a rat carotid artery injury model, where it inhibited neointimal formation, a key process in restenosis and atherosclerosis nih.gov. In animal models of Alzheimer's disease, obovatol has been shown to improve cognitive functions. This neuroprotective effect is attributed to its ability to ameliorate neuroinflammation and amyloidogenesis by inhibiting the NF-κB signaling pathway researchgate.netfrontiersin.org.

The targeted effects of this compound compounds on specific organ systems have been a focus of in vivo research.

Lung: In the context of cancer metastasis, Licoricidin has a pronounced effect on the lungs. In a mouse model of breast cancer, licoricidin treatment led to a significant reduction in the number and volume of pulmonary tumor nodules mdpi.com. This suggests a protective effect of licoricidin on the lungs in the setting of metastatic cancer.

Liver: While direct in vivo studies on the hepatoprotective effects of a specific this compound compound are limited, many natural compounds, including flavonoids and coumarins, are known to possess hepatoprotective properties against toxins like carbon tetrachloride and ethanol pharmacophorejournal.comresearchgate.netnih.gov. Glycycoumarin, a related coumarin, has been shown to ameliorate alcohol-induced hepatic injury by activating Nrf2 and autophagy nih.gov. Given that the liver is a primary site of metabolism and can be a target for drug-induced injury, the potential hepatoprotective or hepatotoxic effects of this compound compounds warrant further investigation.

Brain: Obovatol has shown significant neuroprotective effects in animal models of Alzheimer's disease. Long-term treatment with obovatol improved cognitive function in transgenic mice expressing a mutant human amyloid precursor protein. This was associated with suppressed astroglial activation, reduced expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and decreased NF-κB activity in the brain researchgate.netfrontiersin.org. These findings highlight the potential of obovatol to mitigate the pathological processes in the brain associated with neurodegenerative diseases.

Molecular Docking and Computational Biology for Target Prediction

Molecular docking and other computational biology techniques are valuable tools for predicting the molecular targets of bioactive compounds and elucidating their mechanisms of action at a molecular level.

Several studies have employed molecular docking to investigate the interactions of compounds from licorice, which includes Licoricidin , with various cancer-related targets. For instance, molecular docking simulations have suggested that compounds from licorice root extract can inhibit cyclin D1, a key protein in cell cycle progression, which is often dysregulated in oral squamous cell carcinoma . Another study used a combination of network pharmacology and molecular docking to identify potential targets of licorice flavonoids in melanoma, with tyrosinase being a key predicted target frontiersin.orgnih.gov. These computational approaches suggest that licoricidin and related compounds may exert their anticancer effects by interacting with multiple protein targets involved in cell proliferation and survival.

For Obovatol , its known inhibitory effect on the NF-κB pathway and activation of the MAPK pathway in leukemia cells suggest that key proteins within these signaling cascades are likely molecular targets nih.gov. Molecular docking studies could further refine these predictions and identify the specific binding sites and interactions that mediate these effects. Similarly, the induction of apoptosis in non-small cell lung cancer cells via CHOP activation points to proteins in the endoplasmic reticulum stress pathway as potential targets for obovatol nih.gov.

While specific molecular docking studies for Centrapalus coumarin F are not extensively reported, its structural similarity to other coumarins suggests potential interactions with a range of enzymes and receptors known to be modulated by this class of compounds, such as kinases, aromatase, and sulfatase mdpi.com. Computational modeling could be employed to predict the most likely targets for its observed antiproliferative and antiestrogenic activities.

Biosynthetic Pathways and Metabolic Fates of Natural Product C19h18o5 Isomers

Elucidation of Precursor Molecules and Enzymatic Transformations

The biosynthesis of C19H18O5 isomers like Farrerol is a complex process involving the convergence of two major metabolic pathways and subsequent enzymatic modifications that create structural diversity.

The fundamental carbon skeleton of flavonoids is assembled from precursors supplied by the phenylpropanoid and polyketide pathways. researchgate.netnih.gov

Phenylpropanoid Pathway : This pathway provides the C6-C3 aromatic precursor. It begins with the amino acid L-phenylalanine, which is converted in a series of enzymatic steps to p-coumaroyl-CoA. nih.gov The key enzymes in this sequence are Phenylalanine Ammonia Lyase (PAL), Cinnamic Acid 4-hydroxylase (C4H), and 4-coumarate:CoA Ligase (4CL). nih.govresearchgate.net PAL catalyzes the initial deamination of phenylalanine to cinnamic acid. C4H, a cytochrome P450 monooxygenase, then hydroxylates cinnamic acid to form p-coumaric acid. nih.gov Finally, 4CL activates p-coumaric acid by adding a coenzyme A unit, yielding p-coumaroyl-CoA. nih.gov

Polyketide Pathway : This pathway provides a C6 unit derived from three molecules of malonyl-CoA. The enzyme Chalcone Synthase (CHS), a type III polyketide synthase, is the first committed enzyme in flavonoid biosynthesis. nih.govnih.gov It catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a C15 intermediate known as naringenin chalcone. nih.govresearchgate.net

Following its synthesis, naringenin chalcone undergoes rapid isomerization, catalyzed by Chalcone Isomerase (CHI), to form the flavanone naringenin. Naringenin serves as a critical precursor for various classes of flavonoids, including the flavanone Farrerol. researchgate.netnih.gov

After the formation of the basic flavanone core, a series of decorative enzymes introduce functional groups, leading to the vast diversity of flavonoid structures, including this compound isomers. These modifications are crucial for the stability, solubility, and biological activity of the compounds. nih.govmdpi.com

Hydroxylation : This is one of the most common modifications, catalyzed primarily by cytochrome P450-dependent monooxygenases and 2-oxoglutarate-dependent dioxygenases. mdpi.com Key hydroxylases include Flavanone 3-hydroxylase (F3H), which acts on the C-ring, and Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H), which add hydroxyl groups to the B-ring. nih.govoup.com These enzymes determine the hydroxylation pattern of the final molecule.

Methylation : O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid scaffold. This modification can alter the compound's biological activity and metabolic stability.

Glycosylation : This process involves the attachment of sugar moieties to the flavonoid structure, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs). mdpi.com Glycosylation significantly increases the water solubility and chemical stability of flavonoids and can influence their subcellular localization and bioavailability. mdpi.comnih.gov For instance, UGTs from the UGT72 family are known to glycosylate flavonoids. mdpi.com

The specific combination of these enzymatic transformations on a precursor like naringenin ultimately yields the specific this compound isomer, Farrerol.

Gene Cluster Identification and Characterization for Biosynthesis

In many plants, the genes encoding the enzymes for a specific metabolic pathway are physically linked on the chromosome, forming biosynthetic gene clusters (BGCs). mdpi.com This co-localization is thought to facilitate the coordinated expression and regulation of the pathway. The regulation of flavonoid biosynthesis is complex and involves the interplay of several families of transcription factors, most notably R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. nih.govfrontiersin.org These proteins can form a transcriptional complex (MYB-bHLH-WD40) that binds to the promoters of the structural genes (e.g., CHS, CHI, F3H), thereby controlling the spatial and temporal production of flavonoids. frontiersin.org

While BGCs for various plant natural products have been identified, the specific gene cluster for Farrerol biosynthesis has not been fully characterized. However, studies in model organisms and crops like maize have revealed that flavonoid biosynthesis genes are often co-regulated, even if not always physically clustered, pointing to a sophisticated genetic control network that governs the production of these compounds. nih.gov

In Vivo and In Vitro Metabolism Studies

Once ingested, this compound isomers like Farrerol undergo extensive metabolism, primarily in the liver and intestines. These metabolic transformations, categorized into Phase I and Phase II reactions, significantly affect the bioavailability and biological activity of the parent compound. nih.govmdpi.com

Phase I metabolism typically involves oxidative reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. frontiersin.org In vitro studies using human liver microsomes have shown that the metabolism of Farrerol is stereoselective and involves several CYP isoforms. mdpi.com The primary oxidative transformations include oxidation and demethylation. nih.govnih.gov

Research on the enantiomers of Farrerol has identified specific CYP enzymes responsible for its metabolism. The metabolism of (+)-farrerol involves CYP1A2, CYP2C9, and CYP2C19, while (-)-farrerol is metabolized by CYP1A2, CYP2C9, CYP2C19, and CYP3A4/5. mdpi.com The differential involvement of these enzymes contributes to the stereoselective pharmacokinetics observed for Farrerol enantiomers in vivo. mdpi.com

| CYP Isoform | Substrate | (+)-Farrerol IC₅₀ (µmol/L) | (-)-Farrerol IC₅₀ (µmol/L) |

|---|---|---|---|

| CYP1A2 | Phenacetin | 0.588 | >10 |

| CYP2C9 | Diclofenac | 1.13 | 3.06 |

| CYP2C19 | S-mephenytoin | 1.53 | 6.41 |

| CYP3A4/5 | Midazolam | >10 | 8.64 |

| CYP2D6 | Dextromethorphan | >10 | >10 |

| CYP2A6 | Coumarin (B35378) | >10 | >10 |

| CYP2E1 | Chlorzoxazone | >10 | >10 |

Data sourced from a study on the stereoselectivity of Farrerol enantiomers. mdpi.com

Phase II metabolism involves conjugation reactions that attach polar endogenous molecules to the parent compound or its Phase I metabolites, rendering them more water-soluble and facilitating their excretion. nih.govnih.gov For flavonoids, the most common conjugation reactions are glucuronidation and sulfation. nih.gov

Glucuronidation : This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to hydroxyl groups on the flavonoid. mdpi.com Studies on Farrerol have confirmed that it undergoes extensive glucuronide conjugation in vivo. nih.gov Glucuronidation is a major metabolic pathway for many flavonoids, often preferring the hydroxyl group at the 7-position. nih.gov

Sulfation : This process is mediated by sulfotransferases (SULTs), which transfer a sulfonate group to the flavonoid. Farrerol is also subject to sulfate conjugation. nih.gov Sulfation often competes with glucuronidation, with a preference for different hydroxyl positions; for example, sulfation frequently occurs at the 4'-OH position of flavonoids. nih.gov

Comprehensive metabolic profiling of Farrerol in rats has identified numerous metabolites resulting from these pathways. In addition to oxidation, demethylation, glucuronidation, and sulfation, other metabolic fates include reduction, glucose conjugation, N-acetylation, and N-acetylcysteine conjugation. nih.govnih.gov In total, 42 in vivo metabolites and 15 in vitro metabolites have been identified, highlighting the complex biotransformation this this compound isomer undergoes. nih.gov

Metabolite Identification and Quantification of this compound Isomers

The comprehensive analysis of the metabolic fate of natural product isomers with the chemical formula this compound, such as the neolignan Egonol, involves sophisticated analytical techniques to identify and quantify their metabolites in various biological matrices. This process is crucial for understanding the compound's biotransformation, bioavailability, and potential biological activity. The identification of metabolites often involves a combination of chromatographic separation and mass spectrometric detection, while quantification relies on the development of sensitive and specific assays.

Metabolite Identification

The identification of metabolites of this compound isomers is a complex task due to the structural diversity of potential metabolic products. The process typically begins with the administration of the parent compound to an in vivo model, such as rats, or incubation with in vitro systems like liver microsomes. Biological samples, including urine, feces, and plasma, are then collected and prepared for analysis.

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), particularly techniques like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometry, is a powerful tool for metabolite profiling. These methods provide accurate mass measurements of both the parent compound and its metabolites, enabling the determination of their elemental composition. Tandem mass spectrometry (MS/MS) experiments are then performed to obtain fragmentation patterns of the potential metabolites. By comparing these fragmentation patterns with that of the parent compound, structural information about the metabolic modifications can be deduced.

Common metabolic transformations for neolignans like Egonol, which are derived from the phenylpropanoid pathway, include Phase I reactions such as hydroxylation, demethylation, and oxidation of side chains, as well as Phase II conjugation reactions like glucuronidation and sulfation to increase water solubility and facilitate excretion. For instance, studies on benzofuran (B130515) derivatives have shown that metabolism can involve hydroxylation of the aromatic rings and modifications to the side chains.

Metabolite Quantification

Once metabolites have been identified, the next step is to develop quantitative assays to determine their concentrations in biological fluids and tissues. This is essential for understanding the pharmacokinetic profile of the parent compound and its metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range. For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is often employed, operating in multiple reaction monitoring (MRM) mode. This technique involves selecting a specific precursor ion (the molecular ion of the metabolite) and a specific product ion (a characteristic fragment ion) for each analyte. This highly selective detection method minimizes interference from the biological matrix, allowing for accurate and precise quantification.

The development of a quantitative LC-MS/MS method requires careful optimization of several parameters, including the chromatographic conditions (column type, mobile phase composition, and gradient) to achieve adequate separation of the metabolites and the mass spectrometric parameters (ionization source conditions and collision energy) to maximize the signal intensity. The use of stable isotope-labeled internal standards is highly recommended to correct for any variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.

Below are interactive data tables summarizing the analytical methodologies and potential metabolites of this compound isomers based on general metabolic pathways of related compounds.

Table 1: Analytical Techniques for Metabolite Identification and Quantification

| Analytical Technique | Purpose | Key Features |

| HPLC-HRMS (Q-TOF, Orbitrap) | Metabolite Identification | Provides accurate mass measurements for elemental composition determination and MS/MS fragmentation patterns for structural elucidation. |

| LC-MS/MS (Triple Quadrupole) | Metabolite Quantification | High sensitivity and selectivity through Multiple Reaction Monitoring (MRM), allowing for accurate and precise measurement of metabolite concentrations. |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides detailed structural information for definitive identification of novel metabolites, often used in conjunction with MS. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Volatile Metabolites | Requires derivatization for non-volatile compounds but offers excellent chromatographic resolution and established spectral libraries. |

Table 2: Potential Phase I and Phase II Metabolites of Egonol (a this compound Isomer)

| Metabolic Reaction | Potential Metabolite Structure | Expected Mass Shift |

| Phase I | ||

| Hydroxylation | Addition of a hydroxyl (-OH) group to an aromatic ring or aliphatic side chain. | +16 Da |

| Demethylation | Removal of a methyl (-CH3) group from a methoxy (B1213986) group, forming a hydroxyl group. | -14 Da |

| Side Chain Oxidation | Oxidation of the propanol side chain to an aldehyde or carboxylic acid. | +14 Da (aldehyde), +28 Da (acid) |

| Phase II | ||

| Glucuronidation | Conjugation with glucuronic acid at a hydroxyl group. | +176 Da |

| Sulfation | Conjugation with a sulfate group at a hydroxyl group. | +80 Da |

Table 3: Research Findings on Quantification of a Related Neolignan (Homoegonol) in Rat Plasma

A study on the pharmacokinetics of homoegonol, a compound structurally similar to egonol, utilized a validated LC-MS/MS method for its quantification in rat plasma. The findings from this study provide a relevant example of the application of these analytical techniques.

| Parameter | Finding |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Protein precipitation with methanol |

| Chromatographic Separation | Atlantis dC18 column with a gradient of methanol and 0.1% formic acid |

| Mass Spectrometry | Tandem mass spectrometry in selective reaction monitoring (SRM) mode |

| Linearity Range | 1 - 500 ng/mL in a 30 μL plasma sample |

| Precision (CV%) | 3.9 - 10.0% |

| Accuracy (RE%) | -3.3 - 2.7% |

| Recovery | 99.7 ± 7.7% |

These data highlight the robustness and reliability of LC-MS/MS for the quantification of neolignans in biological matrices, providing a framework for similar studies on other this compound isomers. The detailed identification and quantification of metabolites are indispensable for a complete understanding of the biosynthetic pathways and metabolic fates of these natural products.

Structure Activity Relationship Sar Studies for C19h18o5 Analogues

Identification of Pharmacophores and Key Structural Motifs

For Geiparvarin (B191289), studies on its antitumoral activity have identified the 3(2H)-furanone ring system as a determinant pharmacophore uni.lunih.gov. This moiety appears essential for the cytostatic activity, with the side chain playing a more modulatory role uni.lunih.gov. In the context of MAO-B inhibition, the coumarin (B35378) scaffold itself is a key structural element nih.govcgl.org.cn. Modifications at the 7-position of the coumarin and the nature of the alkenyloxy bridge linking it to the furanone moiety are important for inhibitory potency and selectivity nih.govcgl.org.cncenmed.com.

In the case of Moracin O, the 2-arylbenzofuran ring system has been highlighted as important for its HIF-1 inhibitory activity nih.gov. For hybrid compounds involving moracin scaffolds, fusing the pharmacophores of different active molecules has been explored to create multitarget-directed ligands uni.luwikipedia.org. Pharmacophore analysis has also been applied to moracin derivatives to understand their interactions with enzymes like soluble epoxide hydrolase (sEH) nih.govnih.gov. These analyses suggest specific interaction points, such as hydrophobic interactions and hydrogen bonding with key amino acid residues in the target protein binding site nih.gov.

Impact of Substituent Variations on Biological Activities

Systematic modifications to the structure of Geiparvarin have revealed the impact of substituent variations on its biological activities. Alterations on the unsaturated alkenyloxy bridge significantly influence antitumoral activity; specifically, replacing the 3'-methyl group with a hydrogen atom led to increased cytotoxic activity against various human tumor cell lines uni.lucdutcm.edu.cn. Conversely, replacing the coumarin portion of Geiparvarin with other aromatic rings did not substantially alter its cytostatic activity nih.gov. Substitutions at the C5 atom of the 3(2H)-furanone moiety generally resulted in a slight decrease in cytostatic activity compared to the parent compound. For MAO-B inhibition, the removal of the methyl group on the alkenoxy bridge in a geiparvarin derivative resulted in increased inhibitory potency nih.gov. Studies also indicate that substitutions in the linear bridge connecting the chroman-4-one and coumarin moieties can lead to a reduction in MAO-B activity cenmed.com.

For Moracin O analogues, systematic structural variations of the benzofuran (B130515) core have demonstrated the importance of the 2-arylbenzofuran ring for potent HIF-1 inhibition nih.gov. Modifications involving the opening of the benzofuran ring A in moracin derivatives have also been investigated for their effects on HIF-1α inhibition. In studies on cholinesterase inhibition by benzofuran-type stilbenes, including moracins, ring-opening derivatives generally did not show significant inhibitory effects on butyrylcholinesterase (BChE). However, the position of prenylation on the benzene (B151609) rings in these compounds influenced their BChE inhibitory activity.

Stereochemical Influences on Target Specificity and Potency